Bis-PCBM
Description
Contextualization within Fullerene Derivatives for Organic Electronics
Fullerene derivatives have played a central role as electron acceptors in organic electronic devices for over two decades acs.org. Among these, PCBM ( solarischem.comsolarischem.com-phenyl C61 butyric acid methyl ester) has been the most commonly employed electron acceptor, particularly in organic photovoltaic (OPV) devices tandfonline.com. Its popularity stems from the low-lying excited states of the fullerene anion, which promote fast charge separation, and its high solubility in organic solvents, facilitating solution processing tandfonline.com.
However, the performance of fullerene-based OPVs, especially those utilizing PCBM, has faced limitations, particularly in achieving high open-circuit voltage (VOC) mdpi.com. This has driven research into other fullerene derivatives with modified electronic properties. Higher adducts of fullerenes, such as bis-PCBM, offer a pathway to achieve shallower molecular orbital energy levels compared to PCBM or pristine C60 acs.orgnih.gov. This characteristic is crucial for increasing the VOC in organic solar cells and for achieving better energy alignment when used as electron transport layers in devices like perovskite solar cells acs.orgnih.gov.
This compound, with its two functional addends, represents a class of fullerene derivatives designed to tune the electronic properties of the fullerene core. Other fullerene derivatives used in organic electronics include PC70BM (a C70-based analogue of PCBM) and indene-bisadduct (ICBA) solarischem.comaps.org. The choice of fullerene derivative, including the degree of functionalization (e.g., mono- vs. bis-adduct) and the nature and position of the functional groups, significantly impacts the material's electronic levels, solubility, and morphology when blended with donor materials acs.orgucla.edu.
Research Significance of this compound Adducts
The research significance of this compound adducts primarily lies in their ability to influence the electronic and morphological properties of active layers in organic electronic devices, particularly organic solar cells and field-effect transistors acs.orgnih.gov. A key advantage of this compound is its higher-lying lowest unoccupied molecular orbital (LUMO) level compared to PCBM mdpi.comnih.govossila.com. This elevated LUMO level leads to a larger energy difference between the donor material's highest occupied molecular orbital (HOMO) and the acceptor's LUMO, which is a primary factor determining the VOC of an organic solar cell mdpi.comnih.gov. Studies have shown that using this compound can increase the VOC by approximately 0.1 V compared to devices using PCBM ossila.com. For instance, devices using a blend of PCDTBT and this compound have demonstrated VOC values up to 1.05 V under AM 1.5G illumination and 0.9 V under indoor light conditions, compared to 0.93 V and 0.79 V respectively for PCBM devices mdpi.com.
However, this compound is typically synthesized as a mixture of multiple structural isomers acs.orgmdpi.comnih.gov. The presence of these isomers introduces energetic and structural disorders within the material and blends, which can negatively impact device performance by suppressing the short-circuit current density (JSC) and fill factor (FF) acs.orgmdpi.com. Despite this, the potential for higher VOC makes this compound a promising alternative to PCBM, especially for applications like indoor photovoltaics where high VOC is particularly important for performance under low light conditions mdpi.com.
Research efforts have focused on understanding the structure-property relationships of individual this compound isomers to mitigate the issues caused by isomer mixtures acs.orgnih.gov. Studies on purified this compound isomers have revealed that their LUMO levels can be tuned, with some isomers exhibiting LUMO levels up to 170 meV shallower than PCBM and up to 100 meV shallower than the mixture of unseparated isomers acs.orgnih.gov. Furthermore, isolated bis-isomers have shown significantly higher electron mobility in organic field-effect transistors compared to the isomer mixture acs.orgnih.gov.
The crystallinity of this compound isomers has also been found to correlate with device performance; interestingly, lower crystallinity, often associated with lower molecular symmetry, can lead to less energetic disorder and improved electron transport in some cases acs.org. This highlights the complexity and significance of studying individual isomers to optimize the performance of fullerene-based organic electronic devices acs.orgnih.gov.
This compound is also being explored in other organic electronic applications, such as electrically conducting components in electron-beam resists for fabricating nanometer-scale organic devices acs.orgresearchgate.net. Its improved solubility in organic solvents compared to PCBM makes it suitable for incorporation into resist formulations at higher concentrations acs.org.
The research on this compound adducts, encompassing the study of isomer mixtures and the isolation and characterization of individual isomers, is crucial for developing high-performance and stable organic electronic devices. Understanding how the molecular structure and isomeric composition influence the electronic properties, morphology, and charge transport is key to unlocking the full potential of these fullerene derivatives.
Interactive Data Table: Comparison of PCBM and this compound Properties and Device Performance (Example Data)
| Property / Device Parameter | PCBM (Typical) | This compound Mixture (Typical) | Selected this compound Isomer (Example) | Source Snippets |
| LUMO Level (relative to PCBM) | Reference | ~100 meV higher | Up to 170 meV higher nih.gov | mdpi.comnih.govossila.com |
| VOC (with PCDTBT under AM 1.5G) | 0.93 V mdpi.com | 1.05 V mdpi.com | N/A | mdpi.com |
| VOC (with PCDTBT under 1000 lx indoor light) | 0.79 V mdpi.com | 0.9 V mdpi.com | N/A | mdpi.com |
| Electron Mobility (in OFETs) | N/A | ~6 × 10-3 cm2/(V s) nih.gov | Up to 4.5 × 10-2 cm2/(V s) nih.gov | acs.orgnih.gov |
| Power Conversion Efficiency (PCE) in OPVs | Higher than this compound mixture in some cases mdpi.com | Lower than PCBM in some cases due to disorder mdpi.com | Up to 7.2% (highest reported for this compound OPV) acs.orgnih.govresearchgate.net | acs.orgmdpi.comnih.govresearchgate.net |
| Isomeric Composition | Mono-adduct | Mixture of multiple isomers acs.orgmdpi.comnih.gov | Single isomer (high purity) acs.orgnih.govrsc.org | acs.orgmdpi.comnih.govrsc.org |
| Disorder | Lower | Higher (due to isomer mixture) acs.orgmdpi.comnih.gov | Lower (for isolated isomers) acs.orgnih.gov | acs.orgmdpi.comnih.gov |
Structure
2D Structure
Properties
InChI |
InChI=1S/C84H28O4/c1-87-21(85)15-9-17-79(19-11-5-3-6-12-19)81-71-55-39-23-25-43-31-27(39)47-35-37-49-29-33-45-26-24-41(29)57(73(81)65(49)63(47)71)58-42(24)30-34-46(26)62-61(45)77-69(53(33)37)67(51(31)35)75-59(43)60-44(25)32-28-40(23)56(55)72-64-48(28)36-38(50(30)66(64)74(58)82(72,79)81)54(34)70-68(52(32)36)76(60)84(78(62)70)80(83(75,77)84,18-10-16-22(86)88-2)20-13-7-4-8-14-20/h3-8,11-14H,9-10,15-18H2,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESBOBHLCIVURF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C7=C7C%10=C%11C%12=C7C7=C%13C%14=C%12C%12=C%15C%14=C%14C%16=C%17C%15=C%15C%18=C%12C%11=C(C%18=C2C2=C%15C%17=C%11C%12=C2C3=C2C5=C8C3=C2C%12=C2C%11=C%16C5=C8C2=C3C9=C8C(=C17)C%131C5%14C1(CCCC(=O)OC)C1=CC=CC=C1)C4=C%106)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1101.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isomeric Purity for Bis Pcbm
Isomerization and Regioisomer Control in Bis-PCBM Synthesis
The synthesis of this compound inherently results in a mixture of structural isomers. For bis- fishersci.caPCBM, there are potentially up to 21 isomers, although studies often focus on the separation and characterization of a significant subset, such as 19 isomers (excluding chiral molecules). nih.govnih.gov These isomers can exhibit different point group symmetries, including C1, C2, Cs, C2v, and C2h. nih.govnih.gov The presence of this isomeric mixture contributes to energetic and structural disorder in active layers of electronic devices. nih.govfishersci.sebioactivec60.com
Controlling the formation of specific regioisomers during synthesis is a key challenge. Advanced chemical engineering methods are being explored to synthesize single higher-adduct fullerene isomers and reduce the occurrence of different species. nih.govnih.gov Approaches for achieving regioisomer control include prebisaddition-confined bisfunctionalization and controlling solvent polarity. nih.govnih.gov Additionally, tether-directed strategies have been developed. These methods involve using a tether of a specific length and structure to guide the addition of the functional groups to particular sites on the fullerene cage, thereby influencing the regioselectivity. nih.govfishersci.com Supramolecular masks have also been applied, particularly for fullerenes like C70, to control regioselectivity during reactions like Bingel bis-functionalization, leading to favored regioisomers or even the isolation of single regioisomers. pkusz.edu.cnamericanelements.com
Advanced Purification Techniques for this compound Isomers
Given that this compound synthesis typically yields a mixture of isomers, purification is a critical step to obtain materials with improved properties for electronic applications. The purification of fullerene materials containing numerous components is known to be challenging and time-consuming. nih.govnih.govpkusz.edu.cn
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of fullerene derivatives, including this compound. nih.govnih.govfishersci.comwikipedia.orgnih.govwikipedia.orgwikipedia.orgamericanelements.comtcichemicals.com Preparative peak-recycling HPLC is a specific implementation of HPLC that has proven effective for separating individual this compound isomers from the complex reaction mixture. nih.govwikipedia.orgwikipedia.orgamericanelements.com
Electronic Structure and Energetic Landscapes of Bis Pcbm
Molecular Orbital Energy Level Tuning in Bis-PCBM Isomers
This compound is typically synthesized as a mixture of various structural isomers, where the second addend attaches to different positions on the fullerene sphere. nih.govacs.org This structural variation is not trivial; it leads to distinct electronic properties for each isomer, creating a distribution of energy levels within a mixed-isomer sample. nih.govmdpi.com This energetic disorder can negatively impact device performance. nih.govacs.orgnih.govacs.org However, by isolating pure isomers, it becomes possible to select for specific electronic characteristics and study the precise relationship between molecular structure and energy levels. nih.govresearchgate.net
A key feature of this compound is its higher-lying (or shallower) Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to the more common PCBM. nih.govmdpi.com This is a direct consequence of the second addition to the C60 core. researchgate.net The open-circuit voltage (Voc) of an organic solar cell is directly proportional to the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor material and the LUMO of the acceptor material. researchgate.netnih.gov By raising the LUMO level, this compound enables the fabrication of solar cells with a higher Voc. nih.govresearchgate.netmdpi.com
Detailed studies on separated, pure isomers of this compound have demonstrated that the exact LUMO level can be precisely tuned. Research has shown that the LUMO levels of specific bis-isomers can be up to 170 meV shallower than that of PCBM and as much as 100 meV shallower than the unseparated mixture of bis-isomers. nih.govacs.orgnih.govacs.orgresearchgate.net This tunability allows for fine-tuning of the energy landscape at the donor-acceptor interface to optimize charge separation and minimize energy loss. nih.gov
Theoretical calculations and experimental measurements have quantified the range of these energy levels. Density Functional Theory (DFT) calculations show that LUMO levels for different isomers can vary widely, from -3.03 eV to -3.86 eV. nih.govacs.org Experimental measurements on thin films of separated isomers show a calculated LUMO range between -4.47 eV and -4.63 eV. nih.gov The variation in LUMO energy among isomers is significantly greater than the variation in HOMO energy, indicating that the position of the second addend has a more profound impact on the electron-accepting orbital. nih.govacs.org This targeted selection of isomers with higher LUMO levels has led to the fabrication of high-performing this compound organic solar cells. nih.govacs.orgresearchgate.net
In contrast to the wide-ranging LUMO levels, the Highest Occupied Molecular Orbital (HOMO) levels of this compound isomers show significantly less variation. nih.govacs.org This suggests that the addition of the second functional group has a less pronounced effect on the highest energy electrons of the molecule.
Theoretical calculations based on DFT place the HOMO levels of various isomers in a narrow range, from -5.66 eV to -5.83 eV. nih.govacs.org Experimental measurements using ultraviolet photoelectron spectroscopy on thin films of pure isomers found HOMO levels to be between -6.10 eV and -6.27 eV. nih.gov In both theoretical and experimental findings, the energy spread across the different isomers is relatively small, especially when compared to the LUMO. nih.gov While the HOMO level is a critical parameter, its relative stability across isomers means that the LUMO level is the primary tool for tuning the electronic properties of this compound for specific applications. nih.govacs.org
| Measurement Type | HOMO Energy Range (eV) | LUMO Energy Range (eV) | Reference |
|---|---|---|---|
| Theoretical Calculation (DFT) | -5.66 to -5.83 | -3.03 to -3.86 | nih.govacs.org |
| Experimental (Thin Film) | -6.10 to -6.27 | -4.47 to -4.63 | nih.gov |
Exciton (B1674681) Dynamics and Dissociation at this compound Interfaces
In organic photovoltaic devices, the process of generating free charge carriers begins with the absorption of light by the donor material, creating a tightly bound electron-hole pair known as an exciton. researchgate.net For this exciton to contribute to the photocurrent, it must diffuse to an interface between the electron-donating and electron-accepting materials (such as a polymer and this compound). aps.orgrsc.org At this interface, the exciton can undergo dissociation, where the electron is transferred to the acceptor molecule and the hole remains on the donor. researchgate.netnih.gov
This charge transfer process results in the formation of an intermediate state known as a charge-transfer (CT) state, where the electron and hole are still in close proximity and bound by Coulombic attraction. researchgate.netnih.gov The efficient separation of this CT state into free charge carriers is critical for device performance. The energy landscape at the donor/Bis-PCBM interface governs these processes. Specifically, the energy offset between the LUMO of the donor and the LUMO of this compound provides the driving force for the initial electron transfer. nih.gov
Charge Transport Phenomena in Bis Pcbm Systems
Electron Mobility Studies in Bis-PCBM Films and Blends
Electron mobility in this compound films and blends is a critical parameter determining the efficiency of charge extraction and transport in organic electronic devices. Studies have investigated electron mobility in both pristine this compound films and blends with donor polymers.
In pristine this compound films, electron mobility can vary depending on the film's structural characteristics, such as crystallinity. While the crystallinity of fullerene components is generally understood to facilitate charge transport by forming robust transport networks, some studies suggest that amorphous this compound isomers can exhibit better charge transport behavior and photovoltaic performance compared to crystalline isomers. acs.org This may be related to the lower crystallization enthalpy of crystalline bis-isomers, potentially leading to the formation of small crystallites and increased energetic disorder. acs.org
In polymer:this compound blends, the electron mobility is often found to be lower compared to pristine this compound films or blends utilizing mono-adduct fullerenes like PCBM. inoe.roresearchgate.net For instance, electron mobilities in the order of 10⁻³ cm²/Vs have been reported for pure PCBM films, while blends of P3HT:PCBM show electron mobilities around 10⁻⁴ cm²/Vs at room temperature. researchgate.net Studies on P3HT:bisPCBM blends have also shown relatively low electron and hole mobilities compared to P3HT:PCBM films. psu.edu The optimal weight ratio of polymer to this compound in blends is crucial for achieving balanced charge transport and optimal device performance. tno.nlpsu.edu For P3HT:bisPCBM, a weight ratio of 1:0.8 has been reported to yield more balanced electron and hole mobilities. psu.edu
The electron mobility in this compound systems can be influenced by the measurement technique. For example, electron mobility in PCBM measured by the CELIV method has been reported to be lower than that calculated from J-V characteristics of field-effect transistors (FETs). mdpi.com
| Material System | Morphology | Electron Mobility (cm²/Vs) | Notes | Source |
| Pure PCBM Films | - | ~10⁻³ | At room temperature | researchgate.net |
| P3HT:PCBM Blends | - | ~10⁻⁴ | At room temperature | researchgate.net |
| This compound Mixture (OFET) | - | 6 × 10⁻³ | Saturation mobility | nih.gov |
| Isolated this compound Isomer (OFET) | - | Up to 4.5 × 10⁻² | Saturation mobility, isomer dependent | nih.gov |
| P3HT:bisPCBM Blends | - | Relatively low | Compared to P3HT:PCBM | psu.edu |
| BisPCBM (Electron-only device) | Thin Film | 7 × 10⁻⁸ m²/Vs (7 × 10⁻⁴ cm²/Vs) | Low-field mobility, space-charge limited transport | tno.nl |
Note: Mobility values can vary significantly based on experimental conditions, film morphology, and measurement techniques.
Impact of Isomeric Purity on Charge Carrier Transport
This compound is typically synthesized as a mixture of numerous structural isomers, which can negatively impact device performance due to the introduction of both energetic and morphological disorder. nih.govresearchgate.netresearchgate.netqmul.ac.uk The presence of a multitude of different isomers can lead to a decrease in electron transport in blends. inoe.ro
Studies using single, isolated this compound isomers, purified from the as-synthesized mixture, have shown reduced disorder in energy levels compared to the isomer mixture. nih.govqmul.ac.uk Using pure isomers can not only improve solar cell device performance but also beneficially affect the molecular packing and crystallinity of the fullerene phase, potentially enhancing thermal and chemical stability. qmul.ac.uk
Isolated this compound isomers have demonstrated higher electron mobility in organic field-effect transistors compared to the mixture of bis-isomers. nih.gov For example, the electron saturation mobility for a this compound mixture was reported as 6 × 10⁻³ cm²/Vs, while an isolated isomer (e isomer 5.1) showed a mobility of up to 4.5 × 10⁻² cm²/Vs, an order of magnitude higher than the mixture. nih.gov This highlights the significant impact of isomeric purity on charge carrier transport. The crystallinity of bis-isomers has been found to correlate negatively with electron mobility, suggesting that lower symmetry leading to more amorphous bis-isomers can result in less energetic disorder and higher dimensional electron transport. acs.orgresearchgate.net
Energetic Disorder and Charge Trapping Mechanisms
Energetic disorder and charge trapping are significant factors affecting charge transport in this compound systems. The presence of multiple structural isomers in this compound mixtures contributes to energetic and morphological disorder, leading to reduced electron mobility and potentially increased charge trapping. nih.govinoe.romdpi.com
Energetic disorder in organic semiconductors can be characterized by the width of the Gaussian density of states (DOS). For P3HT:bisadduct fullerene blends, the magnitude of disorder is significantly larger compared to P3HT:PCBM blends, which is attributed to the higher multitude of isomers in the bisadducts. inoe.ro This increased disorder can lead to shallow trapping of charge carriers in the bis-fullerene phase. inoe.ro
Charge trapping effects can occur at lower fullerene content in polymer:fullerene blends. aip.org These traps can slow down carrier collection and increase the likelihood of non-radiative recombination. mdpi.com The energy required for hopping between localized semiconductor states relative to the energy required for hopping into a trap state plays a role in determining the atmospheric stability of fullerenes. aip.org
The Gaussian width of electroluminescence (EL) spectra can provide information about the amount of disorder in devices. Studies have shown that certain this compound isomers and the this compound mixture can lead to higher Gaussian widths, indicating larger energetic disorder relative to other bis-isomers. nih.gov
Temperature-Dependent Charge Transport Mechanisms
Temperature plays a crucial role in the charge transport mechanisms in this compound systems. The temperature dependence of charge carrier mobility can provide insights into the dominant transport mechanisms, such as hopping or band-like transport.
Mobilities determined from organic field-effect transistors at sufficiently high temperatures can show an Arrhenius-type temperature dependence, which is often associated with thermally activated hopping transport. rsc.org The characteristic activation energy (Ea) in FETs, which measures the average energy an electron needs to hop between neighboring transport sites, is gate-voltage dependent and decreases with increasing gate voltage. rsc.org For this compound, the activation energy has been reported to range from 155 to 180 meV as the gate voltage decreases from 50 V to 25 V. rsc.org
At extremely low temperatures, carrier conduction in this compound containing materials can approximate a temperature-independent tunneling mechanism. acs.org As temperature increases, the conduction can transition to a thermally increasing temperature dependence at higher temperatures, which can be explained by theories like fluctuation-induced tunneling conduction (FITC). acs.org
Temperature-dependent studies of open-circuit voltage (Voc) in polymer:fullerene solar cells, including those with P3HT:bisPCBM, have shown a saturation of Voc at lower temperatures. arxiv.org This behavior can be explained by energetic barriers at the contacts. arxiv.org Under most conditions, particularly at room temperature and with low barriers, the Voc is determined by the effective bandgap. arxiv.org
Thin Film Morphology and Microstructural Evolution in Bis Pcbm Blends
Polymer:Bis-PCBM Blend Morphology Characterization
The characterization of Polymer:this compound blend morphology is essential for understanding and optimizing device performance. A variety of advanced techniques are employed to probe the film structure at different length scales.
Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface topography of the blend films. Studies on poly(3-hexylthiophene) (P3HT) blended with a mixture of PCBM and this compound have utilized AFM to reveal changes in surface roughness. For instance, as the concentration of this compound in the fullerene component increases, the surface roughness of the blend film tends to decrease. In one study, the surface roughness of a P3HT-PCBM:this compound blend film decreased from 5.4 nm to 2.8 nm as the this compound loading was increased from 0 wt% to 17 wt% researchgate.net.
X-ray Diffraction (XRD) is another critical technique that provides insights into the crystalline nature of the components within the blend. Grazing incidence X-ray diffraction (GIXD) is particularly useful for thin films, allowing for the characterization of molecular packing and orientation. In blends of P3HT and this compound, XRD can be used to assess the degree of crystallinity of both the polymer and the fullerene domains.
Other characterization methods that are broadly applied to polymer blends and are relevant for this compound systems include Transmission Electron Microscopy (TEM) for visualizing the bulk morphology and phase separation, and UV-Visible absorption spectroscopy, which can provide information about the aggregation state of the components.
The table below summarizes key characterization techniques and the morphological information they provide for Polymer:this compound blends.
| Characterization Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Surface topography, phase separation, domain size, and surface roughness. |
| X-ray Diffraction (XRD) | Crystallinity, molecular packing, and orientation of polymer and fullerene domains. |
| Transmission Electron Microscopy (TEM) | Bulk morphology, phase separation, and nanostructure visualization. |
| UV-Visible Absorption Spectroscopy | Aggregation state of the polymer and fullerene components. |
Impact of Isomerism on Film Crystallinity and Packing
This compound is typically synthesized as a mixture of multiple structural isomers, which can lead to significant morphological and energetic disorder, negatively affecting device performance. The specific arrangement of the two addends on the fullerene cage influences the molecule's symmetry, polarity, and ultimately, its ability to crystallize.
Research has shown that the crystallinity of this compound isomers is strongly correlated with their molecular symmetry. Isomers with lower symmetry tend to be more amorphous, which can be advantageous for electron transport. This is because highly crystalline, low-dimensional packing in some isomers can lead to isolated charge traps, whereas a more amorphous and isotropic fullerene network can facilitate more efficient, three-dimensional electron transport.
A systematic study of 19 this compound isomers revealed that low-symmetry isomers (belonging to C₁, C₂, and Cₛ point groups) are generally amorphous, while higher symmetry appears to facilitate crystallization. However, very high symmetry can lead to poor solubility. For example, the two trans-1 isomers, with C₂ₕ and C₂ᵥ symmetry, exhibit the lowest solubilities. Interestingly, a negative correlation has been observed between the crystallinity of this compound isomers and electron mobility, as well as organic solar cell device performance. This suggests that for this compound, a less crystalline, more disordered fullerene phase is beneficial.
The table below presents a summary of the relationship between isomer symmetry and crystallinity for different this compound isomer categories.
| Isomer Point Group Symmetry | Number of Isomers | General Crystallinity |
| C₁ | 7 | Amorphous |
| C₂ | 6 | Mostly Amorphous |
| Cₛ | 4 | Crystalline Tendency |
| C₂ᵥ and C₂ₕ (trans-1) | 2 | Crystalline, Low Solubility |
Formation of Nanostructures and Aggregations
The formation of nanostructures and aggregations within Polymer:this compound blends is a critical factor in determining the efficiency of charge separation and transport. The size, shape, and distribution of these domains create the donor-acceptor interface necessary for photovoltaic action.
In blends of P3HT with PCBM, thermal annealing can lead to the formation of needle-like PCBM crystals. However, the introduction of this compound can significantly alter this behavior. It has been demonstrated that this compound can act as an effective inhibitor of PCBM aggregation within a P3HT matrix. By substituting a portion of PCBM with this compound, the size of PCBM-rich clusters can be reduced, which in turn increases the interfacial area between the donor and acceptor phases.
On the other hand, at high loadings in polymer films, bis-fullerene derivatives, including this compound, may have a tendency to form undesirable nanostructures. For instance, in P3HT:this compound films with a high this compound ratio (1:4), the formation of nano-sized holes on the surface has been observed, which can be detrimental to device performance. These holes may indicate the formation of a porous network within the bulk of the film.
The aggregation of this compound itself is also influenced by its isomeric composition. Some isomers exhibit a greater tendency to aggregate in solution, which can carry over to the solid-state film morphology. The formation of small fullerene crystals, as opposed to large ones, may be a result of a low enthalpy of crystallization for the less crystalline this compound isomers.
Influence of Processing Conditions on Film Microstructure
The final microstructure of a Polymer:this compound blend film is highly dependent on the processing conditions used during its fabrication. These conditions can be tuned to control the degree of phase separation, crystallinity, and domain size, thereby optimizing device performance.
Solvent Selection: The choice of solvent plays a crucial role in the initial stages of film formation. Different solvents can influence the solubility and aggregation of both the polymer and the this compound isomers in solution, which in turn affects the resulting film morphology. For instance, using solvents that promote a more ordered structure can lead to films with reduced roughness. Studies on similar fullerene-based systems have shown that solvents like chlorobenzene, toluene, and xylene can lead to different degrees of ordering and surface roughness in the final film.
Thermal Annealing: Post-deposition thermal annealing is a common technique used to improve the morphology of polymer:fullerene blend films. Annealing above the glass transition temperature of the polymer can enhance its crystallinity and promote the diffusion and aggregation of the fullerene molecules. For P3HT:PCBM blends, annealing is known to induce the formation of crystalline P3HT domains and PCBM aggregates. While specific studies on the thermal annealing of pure Polymer:this compound blends are less common, the principles remain the same. The temperature and duration of annealing would need to be optimized to achieve a favorable bicontinuous network without excessive phase separation that would lead to very large, performance-hindering domains.
Solvent Annealing: Exposing the dried film to a solvent vapor atmosphere, known as solvent annealing, is another effective method for controlling film morphology. This process can provide the molecules with enough mobility to reorganize into a more thermodynamically favorable state. In P3HT:PCBM systems, solvent annealing has been shown to result in a more homogeneous distribution of PCBM within the P3HT matrix. This approach can be particularly useful for controlling the morphology of blends containing this compound, where the isomeric mixture might otherwise lead to a less controlled microstructure.
The table below summarizes the influence of key processing conditions on the microstructure of polymer:fullerene blends, which is applicable to this compound systems.
| Processing Condition | Effect on Microstructure |
| Solvent Choice | Influences solubility, aggregation in solution, and final film roughness and ordering. |
| Thermal Annealing | Promotes molecular diffusion, enhances polymer crystallinity, and can induce fullerene aggregation. |
| Solvent Annealing | Allows for molecular reorganization, leading to a more homogeneous and ordered morphology. |
Application in Organic Photovoltaic Devices
Open-Circuit Voltage Enhancement Strategies with Bis-PCBM
A primary strategy for increasing the power output of organic solar cells is to maximize the open-circuit voltage (Voc), which is fundamentally related to the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor material and the LUMO of the acceptor material. This compound is instrumental in this approach due to its inherently higher LUMO level compared to the more conventional PCBM.
The addition of a second functional group to the C60 cage in this compound raises its LUMO energy level. For instance, this compound exhibits a LUMO level that is approximately 100 meV higher than that of PCBM. ucla.eduresearchgate.net This upward shift in the acceptor's LUMO level directly translates to a larger potential difference between the donor HOMO and acceptor LUMO, resulting in a significantly enhanced Voc in bulk heterojunction solar cells. ucla.edu
Research has consistently demonstrated this Voc enhancement across various polymer donor systems. When blended with the polymer P3HT, this compound-based devices achieved an open-circuit voltage of 0.73 V, a notable increase of 0.15 V compared to corresponding P3HT:PCBM cells. ucla.edu Similarly, in a system with the polymer PCDTBT, this compound devices yielded a high Voc of up to 1.05 V under AM 1.5G illumination, which was 120 meV higher than the 0.93 V observed in PCDTBT:PCBM devices. mdpi.com The use of specific, purified isomers of this compound can further refine this strategy, with certain isomers capable of tuning the LUMO level to be up to 170 meV shallower than that of PCBM. rsc.org
This enhancement is a direct consequence of the molecular structure of this compound and represents a key materials-based strategy for overcoming one of the primary limitations of fullerene-based organic solar cells. nih.gov The ability to achieve Voc values approaching or exceeding 1 V, as seen with a PBDTBDD:this compound blend, underscores the potential of this acceptor for high-voltage organic solar applications. researchgate.net
Open-Circuit Voltage (Voc) Comparison in Polymer:Fullerene Blends
| Donor Polymer | Acceptor | Voc (V) under AM 1.5G | Reference |
|---|---|---|---|
| P3HT | PCBM | ~0.58 | ucla.edu |
| P3HT | This compound | 0.73 | ucla.edu |
| PCDTBT | PCBM | 0.93 | mdpi.com |
| PCDTBT | This compound | 1.05 | mdpi.com |
| PBDTBDD | This compound | 1.00 | researchgate.net |
Power Conversion Efficiency Optimization in Polymer:this compound Solar Cells
One effective optimization strategy involves the use of solvent additives during the processing of the active layer. The addition of 3 vol% of 1,8-diiodooctane (B1585395) (DIO) to a PBDTBDD:this compound blend was shown to improve the balance of electron and hole mobility, enhance crystallinity, and promote efficient exciton (B1674681) dissociation. researchgate.net This led to an optimized device with a PCE of 6.07%, a high Voc of 1.00 V, a Jsc of 10.02 mA/cm², and an FF of 60.54%. researchgate.net
Another key optimization parameter is the donor-acceptor weight ratio and the use of post-fabrication treatments like solvent annealing. For P3HT:this compound solar cells, a weight ratio of 1:0.8 was found to provide more balanced electron and hole mobilities. Subsequent solvent annealing for 24 hours further improved the device performance by promoting the formation of crystalline P3HT domains, leading to a PCE of 3.75%.
A more advanced approach to optimization involves the separation of this compound isomers. As-synthesized this compound is typically a mixture of various structural isomers, which contributes to energetic and morphological disorder. rsc.org By isolating specific isomers, it is possible to achieve significantly improved electron mobility—up to an order of magnitude higher than the isomer mixture. rsc.org This strategy led to the fabrication of the highest-performing this compound organic solar cell to date, with a PCE of 7.2%. rsc.org
Performance Metrics of Optimized Polymer:this compound Solar Cells
| Donor:Acceptor System | Optimization Method | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
|---|---|---|---|---|---|---|
| P3HT:this compound (1:0.8 w/w) | Solvent Annealing (24h) | - | - | - | 3.75 | |
| PBDTBDD:this compound (1:1 w/w) | 3 vol% DIO Additive | 1.00 | 10.02 | 60.54 | 6.07 | researchgate.net |
| P3HT:this compound | - | 0.73 | - | - | 4.5 | ucla.edu |
| Polymer:Isolated this compound Isomer | Isomer Separation | - | - | - | 7.2 | rsc.org |
Role of this compound in Tandem Organic Photovoltaic Architectures
Tandem organic photovoltaic architectures, which stack multiple solar cells with complementary absorption spectra, offer a promising route to higher efficiencies by harvesting a broader portion of the solar spectrum and minimizing thermalization losses. A critical requirement for the front sub-cell in a tandem device is a wide bandgap to absorb high-energy photons, which necessitates materials that can produce a high open-circuit voltage.
This compound in Indoor Organic Photovoltaics
The application of organic photovoltaics for harvesting indoor light is a rapidly growing field, driven by the need to power low-consumption electronic devices for the Internet of Things (IoT). mdpi.com In indoor environments, where light intensity is significantly lower and the spectrum is different from solar radiation, a high open-circuit voltage is particularly important for efficient device operation. researchgate.netmdpi.com
This compound has been explored as a potential alternative to PCBM for indoor OPVs precisely because of its ability to enhance Voc. mdpi.com In a study using the donor polymer PCDTBT, this compound-based devices demonstrated a superior Voc of 0.9 V under 1000 lx indoor light, compared to 0.79 V for the corresponding PCBM-based cells. mdpi.com
Although under standard solar simulation (AM 1.5G) the PCE of the this compound device (2.9%) was significantly lower than the PCBM device (4.7%) due to a lower Jsc and FF, this efficiency gap narrowed considerably under indoor lighting conditions. mdpi.com The PCDTBT:this compound cell achieved a PCE of 13.8%, which was comparable to the 14.7% PCE of the PCDTBT:PCBM cell under 1000 lx. researchgate.net Furthermore, the stability of the this compound devices under indoor light was also comparable to that of PCBM cells, with both maintaining over 80% of their original efficiency after extended operation. researchgate.net
These findings suggest that the Voc advantage of this compound is a significant benefit for indoor applications, offsetting the drawbacks related to charge transport that are more pronounced under high-intensity solar radiation. researchgate.netmdpi.com This makes this compound a promising candidate for high-performance indoor OPVs, with further potential for improvement through material and device optimization. mdpi.com
Performance of PCDTBT-based Devices Under Different Lighting Conditions
| Acceptor | Illumination | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
|---|---|---|---|---|---|---|
| PCBM | AM 1.5G | 0.93 | 8.5 | 0.59 | 4.7 | mdpi.com |
| This compound | AM 1.5G | 1.05 | 6.4 | 0.43 | 2.9 | mdpi.com |
| PCBM | 1000 lx Indoor | 0.79 | - | - | 14.7 | researchgate.net |
| This compound | 1000 lx Indoor | 0.90 | - | - | 13.8 | researchgate.netmdpi.com |
Advanced Spectroscopic and Microscopic Characterization of Bis Pcbm Systems
Electronic Structure Probing: Ultraviolet Photoelectron Spectroscopy (UPS)
Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful surface-sensitive technique used to investigate the electronic structure of materials, providing valuable data on energy levels and work functions. acs.orgresearchgate.net In the study of Bis-PCBM, UPS is employed to determine the solid-state energy levels of its various isomers, which is crucial for understanding charge transport phenomena at interfaces in electronic devices. aip.orgacs.org
Research on thin films of this compound isomers utilizes a helium discharge lamp (HeI: 21.2 eV) as the photon source. acs.org The work function (Φ) of the material is determined from the secondary electron cutoff region of the UPS spectrum. The Highest Occupied Molecular Orbital (HOMO) level, relative to the vacuum level, is then calculated by adding the work function to the HOMO onset energy, which is observed in the HOMO region of the spectrum. aip.orgacs.org
Studies have shown that the HOMO levels for various this compound isomer films range from -6.10 eV to -6.27 eV. acs.org These values are notably deeper than those estimated for the isomers in solution, highlighting the influence of solid-state packing on the electronic structure. aip.orgacs.org The Lowest Unoccupied Molecular Orbital (LUMO) levels are subsequently calculated by adding the optical bandgap, determined from UV-Vis absorption spectroscopy, to the experimentally determined HOMO level. This calculation yields LUMO levels for this compound isomer films in the range of -4.47 eV to -4.63 eV. acs.org
A key finding is that this compound isomers generally possess shallower (higher energy) LUMO levels compared to the more common PCBM. aip.orgresearchgate.net The highest-lying LUMO level among the isomers can be up to 170 meV higher than that of PCBM in a film state. acs.org This modulation of the LUMO level is a significant advantage, as it can lead to a higher open-circuit voltage (Voc) in organic solar cells. aip.org The correlation between the LUMO energy level and the degradation rates of solar cells has also been a subject of investigation. rsc.org
Table 1: Electronic Properties of this compound Isomer Films Determined by UPS
| Property | Method | Value Range | Reference |
|---|---|---|---|
| Work Function (Φ) | UPS (Cutoff Region) | 4.70 - 4.90 eV | acs.org |
| HOMO Level | UPS (HOMO Onset) | -6.10 to -6.27 eV | acs.org |
Note: The work function range is derived from the provided cutoff energy range of 16.30 to 16.50 eV and the HeI source energy of 21.2 eV (Φ = 21.2 eV - E_cutoff).
Microstructural Analysis: Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD)
The microstructural properties of this compound, including its morphology and crystallinity, are critical as they directly impact charge mobility and device performance. Unlike PCBM, which is semi-crystalline, this compound is typically synthesized as a mixture of multiple isomers, leading to significant energetic and morphological disorder. researchgate.netaip.org
X-ray Diffraction (XRD) studies reveal that the tendency of this compound isomers to crystallize is strongly correlated with their molecular symmetry. aip.orgacs.org Isomers with low point group symmetry (e.g., C₁) tend to be amorphous, whereas those with higher symmetry (e.g., C₂, Cₛ, C₂ᵥ, C₂ₕ) are more likely to crystallize. acs.orgmdpi.com However, isomer mixtures are generally observed to be amorphous, lacking the distinct crystallization and melting peaks seen in the Differential Scanning Calorimetry (DSC) thermograms of PCBM. acs.org Single-crystal XRD has been successfully performed on specific, purified isomers. For instance, one isomer was found to have a P2₁/m space group symmetry with two molecules per unit cell. The analysis of this crystal structure indicated anisotropic packing, with centroid-centroid distances of 9.99 Å, 10.54 Å, and 12.62 Å along different axes, suggesting that electron transport may be preferential along a single direction. aip.org
Table 2: Microstructural Properties of this compound Systems
| Technique | System | Key Findings | Reference |
|---|---|---|---|
| XRD | Purified Isomers | Crystallinity correlates with molecular symmetry (higher symmetry = more crystalline). Single crystal analysis reveals anisotropic molecular packing. | aip.orgacs.org |
| DSC | Isomer Mixture | Thermally amorphous, with no distinct phase transition peaks observed. | acs.org |
| AFM | P3HT:PCBM:this compound Blends | this compound inhibits PCBM aggregation, leading to smaller cluster sizes and reduced surface roughness. | acs.orgresearchgate.net |
Spectroscopic Investigations: UV-Vis Absorption Spectroscopy and Electron Paramagnetic Resonance (EPR)
Spectroscopic techniques provide further understanding of the optical and electronic properties of this compound, particularly regarding light absorption and the behavior of charge carriers.
UV-Vis Absorption Spectroscopy is instrumental in characterizing the optical properties of this compound isomers. The absorption spectra are unique to different isomer structures and have been used, in conjunction with NMR and HPLC, to successfully identify 19 distinct purified isomers. acs.org The spectra of isomers can be categorized into groups based on the type of bond where the second functional group attaches to the fullerene cage. acs.org When this compound is incorporated into thin films, its absorption features exhibit a characteristic red-shift compared to its solution-state spectrum. nih.gov
In blend films with conjugated polymers, the UV-Vis spectrum typically shows the distinct absorption bands of each component. For instance, in a P3HT:this compound blend, absorption peaks around 330 nm (attributed to the fullerene) and in the 500-600 nm range (attributed to P3HT) are observed. researchgate.net The stability of these absorption features under thermal stress is a key indicator of the blend's morphological stability; studies have shown that films containing this compound maintain a more stable absorption profile upon heating, confirming its role in preventing large-scale phase separation. researchgate.net Furthermore, the onset of absorption in the UV-Vis spectrum is used to determine the optical bandgap, a critical parameter for calculating the LUMO energy level. nih.gov
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, making it ideal for studying charge carriers (polarons) and radical ions in materials for photovoltaic applications. ceric-eric.euwikipedia.org Light-induced EPR (LEPR) studies on bulk heterojunctions of poly(3-hexylthiophene) (P3HT) and this compound have identified the formation of photoinduced polarons and fullerene anion radicals upon illumination. aip.org
Comparative EPR studies between P3HT/Bis-PCBM and P3HT/PCBM systems reveal significant differences. The EPR signal from the this compound radical anion exhibits a narrower linewidth compared to the PCBM radical anion. aip.org This observation, along with the absence of signals from trapped fullerene radicals in the this compound blend, suggests that the P3HT/Bis-PCBM system is more structurally ordered with a lower number of deep trap sites for radical anions. aip.org This improved order is believed to facilitate more efficient charge transport through the bulk heterojunction. aip.org
Table 3: Spectroscopic Investigation Findings for this compound
| Technique | System | Key Findings | Reference |
|---|---|---|---|
| UV-Vis | Purified Isomers | Unique spectra for each isomer, used for structural identification. | acs.org |
| UV-Vis | P3HT:this compound Blend Films | Shows characteristic peaks for both materials; demonstrates high thermal stability of the blend morphology. | researchgate.net |
| EPR | P3HT:this compound Blend Films | Detects photoinduced fullerene anion radicals; narrower linewidths suggest a more ordered system with fewer charge traps compared to PCBM blends. | aip.org |
Degradation Mechanisms and Stability of Bis Pcbm Based Devices
Aerobic Photodegradation Pathways
Aerobic photodegradation of Bis-PCBM in organic solar cells is a significant degradation route under illumination in the presence of oxygen fishersci.canih.govresearchgate.netrsc.orgresearchgate.net. This process is primarily driven by photo-induced reactions involving oxygen.
Superoxide (B77818) Formation and Chemical Reaction
One major aerobic degradation pathway involves the formation of superoxide radical anions (O₂⁻) fishersci.canih.govresearchgate.netrsc.orgresearchgate.netnih.gov. This occurs via photo-induced electron transfer from the fullerene (this compound) to molecular oxygen nih.govresearchgate.netnih.gov. A higher LUMO energy level of the fullerene can speed up the rate of electron transfer to oxygen, leading to increased O₂⁻ formation mdpi.comnih.govresearchgate.net. The generated superoxide can then induce further chemical degradation of the electron donor or acceptor materials within the device nih.gov. Research indicates that the rate of aerobic photodegradation in this compound-based devices is strongly correlated with the LUMO energy level of the this compound isomer used nih.govresearchgate.netrsc.orgrsc.org. Another potential aerobic pathway involves the formation of singlet oxygen (¹O₂) through energy transfer from triplet excited states of the fullerene or the donor material, which can lead to the formation of epoxide, diol, or carbonyl defects on the fullerene cage rsc.org. These defects can act as electron traps, negatively impacting device performance rsc.org.
Anaerobic Degradation Mechanisms
Degradation can also occur in the absence of air, often referred to as "burn-in" degradation rsc.orgresearchgate.net. Under anaerobic conditions, different mechanisms become dominant.
Fullerene Dimerization
A principal anaerobic degradation mechanism is fullerene dimerization fishersci.canih.govrsc.orgresearchgate.netrsc.orgresearchgate.net. This involves the formation of covalent bonds between fullerene molecules, often through a [2+2] cycloaddition reaction mediated by triplet states researchgate.net. Dimerization can lead to a reduction in charge carrier mobility within the fullerene network, thus degrading device performance researchgate.net. The dimerization of this compound can be hindered by the presence and position of its side chains nih.govrsc.org. Compared to PCBM, the this compound mixture has shown improved stability under anaerobic conditions, likely due to the varying side chain positions of its isomers hindering dimerization nih.govrsc.org.
Correlation of Molecular Structure with Degradation Rates
The molecular structure of this compound, particularly the position of the two side chains on the fullerene cage, significantly influences its electronic, chemical, and packing properties, which in turn affect degradation rates mdpi.comfishersci.canih.govrsc.orgresearchgate.netrsc.orgrsc.orgresearchgate.net. Studies comparing different purified this compound isomers have revealed correlations between molecular parameters and degradation behavior nih.govresearchgate.netrsc.orgrsc.org.
Under aerobic conditions, the degradation rate is positively correlated with the LUMO energy level and the degree of crystallinity of the this compound isomer nih.govresearchgate.netrsc.orgrsc.org. A higher LUMO level facilitates superoxide formation, while higher crystallinity might influence the diffusion of oxygen within the material nih.gov. Isomers with lower total energy have shown less tendency to oxidize and are more stable under aerobic conditions when they have similar LUMO levels and crystallinity rsc.org.
Under anaerobic conditions, the photodegradation rate has shown a negative correlation with the separation distance between the two side chains of the this compound molecule nih.gov. A shorter side-chain distance may provide a greater opportunity for fullerene dimerization nih.gov. Crystalline isomers, due to their close molecular packing, can also facilitate dimer formation nih.gov.
Strategies for Enhanced Device Stability
Several strategies are being explored to enhance the stability of this compound-based devices. Controlling the molecular parameters of this compound through chemical design, such as tuning the LUMO level, epoxidation energy, and crystallinity, can help regulate photodegradation nih.govrsc.orgrsc.org. Using purified this compound isomers instead of the mixture can lead to reduced disorder and potentially improved thermal and chemical stability acs.orgnih.gov.
Device architecture and encapsulation also play crucial roles in preventing degradation mdpi.comrsc.org. Top electrodes and interlayers can suppress the permeation of oxygen and water, thereby decreasing the degradation rate mdpi.com. Encapsulation is generally needed for practical applications to protect the devices from environmental factors mdpi.com. Incorporating this compound into perovskite solar cells has shown improved stability, attributed to the this compound filling vacancies and grain boundaries in the perovskite film, enhancing crystallization, resisting moisture incursion, and passivating defects epfl.chqmul.ac.ukcore.ac.ukscispace.comscispace.com. Oligomerization of PCBM has also been explored as a strategy to improve thermal stability by enhancing the glass transition temperature and stabilizing the bulk heterojunction morphology rsc.org.
Data Table Example (Illustrative, based on search findings):
| This compound Isomer | Aerobic Degradation Rate (Normalized) | Anaerobic Degradation Rate (Normalized) | LUMO Level (eV) | Crystallinity | Side Chain Distance (Å) |
| Isomer A | High | Low | Higher | High | Short |
| Isomer B | Low | High | Lower | Low | Long |
| This compound Mixture | Medium | Medium-Low | Varied | Low | Varied |
Computational and Theoretical Investigations of Bis Pcbm
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has been extensively used to investigate the electronic structure of Bis-PCBM isomers. These calculations provide detailed information about molecular geometries, orbital energies, and electron density distributions, which are fundamental to understanding the material's properties.
Theoretical studies have been conducted on numerous this compound isomers to understand their structural and electronic differences. acs.org Optimized molecular geometries obtained using DFT, for instance at the B3LYP/6-311G(2df, 2pd) level of theory, show that the addition of a second side chain does not cause significant distortion to the C60 fullerene cage. acs.org The electron density for both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is primarily located on the fullerene cage, though the specific distribution pattern varies among different regioisomers. acs.org
A key finding from DFT calculations is the impact of the second adduct on the molecular orbital energy levels. Compared to its mono-adduct counterpart, PCBM, the calculated energy levels of this compound isomers are consistently shallower. acs.org This is a significant attribute, as shallower LUMO levels can lead to a higher open-circuit voltage in organic solar cells. acs.orgnih.gov Calculations for 19 distinct this compound isomers have shown that while the HOMO levels exhibit relatively small variations (from -5.66 to -5.83 eV), the LUMO levels vary more significantly (from -3.03 to -3.86 eV). acs.org This tunability of the LUMO level, by up to 170 meV shallower than that of PCBM, highlights the potential of using specific, purified isomers to optimize device performance. acs.orgnih.gov
| Property | Calculated Range for this compound Isomers | Comparison to PCBM |
|---|---|---|
| HOMO Level | -5.66 to -5.83 eV | Shallower than PCBM |
| LUMO Level | -3.03 to -3.86 eV | Up to 170 meV shallower than PCBM |
| HOMO-LUMO Gap | Varies significantly among isomers, influencing optical properties |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the nature of electronic excited states, making it invaluable for understanding the optical properties of this compound. acs.orgrsc.orgresearchgate.netarxiv.org TD-DFT calculations are used to simulate optical absorption spectra, providing insights into the electronic transitions that occur when the molecule absorbs light. uci.edursc.org
Modeling of Charge Transport and Energetic Disorder
Energetic Disorder: The presence of various isomers, each with slightly different HOMO and LUMO energy levels, creates a distribution of electronic states rather than discrete energy levels. acs.orgmdpi.com This "energetic disorder" can create traps for charge carriers, hindering their movement through the material and leading to increased recombination losses. acs.orgresearchgate.net Computational models help to quantify this disorder and correlate it with macroscopic properties like electron mobility.
Charge Transport: Modeling studies have shown that the amorphous nature and intrinsic disorder of mixed-isomer this compound lead to adverse effects on charge transport, injection, and extraction. mdpi.com This results in lower electron mobility compared to the more crystalline PCBM. However, investigations into isolated, pure this compound isomers have revealed significantly improved electronic properties. The electron mobility in organic field-effect transistors (OFETs) using isolated bis-isomers has been measured to be as high as 4.5 × 10⁻² cm²/(V s), which is an order of magnitude greater than that of the unseparated isomer mixture. acs.orgnih.gov
| Material | Key Characteristic | Impact on Charge Transport |
|---|---|---|
| Mixed-Isomer this compound | High energetic and morphological disorder | Low electron mobility, increased charge trapping |
| Isolated this compound Isomers | Reduced energetic disorder | Electron mobility up to 4.5 × 10⁻² cm²/(V s) |
| Amorphous this compound Isomers | Lower molecular symmetry, less energetic disorder | Higher dimensional electron transport, avoids trapping |
Theoretical Prediction of Degradation Pathways
Understanding the degradation mechanisms of this compound is essential for improving the long-term stability of organic solar cells. Theoretical predictions, often supported by experimental correlations, have identified several potential degradation pathways. researchgate.netnih.govrsc.org
Studies on polymer:this compound solar cells have investigated the relationship between the molecular properties of different this compound isomers and the device degradation rate under both aerobic (in the presence of oxygen) and anaerobic (in the absence of air) conditions. researchgate.netnih.gov
Aerobic Degradation: In the presence of air and light, the photodegradation rate shows a positive correlation with the LUMO energy level of the this compound isomer. researchgate.netnih.gov This finding supports a degradation mechanism that proceeds via the formation of a superoxide (B77818). The process is believed to be initiated by a photogenerated polaron on the fullerene, which then reacts with oxygen. researchgate.netnih.gov The degree of crystallinity of the isomer also appears to be positively correlated with the degradation rate in air. researchgate.netnih.gov
Anaerobic Degradation: In the absence of air, the photodegradation mechanism is different. The degradation rate under these conditions is correlated with the specific molecular structure of the isomer. researchgate.netnih.govrsc.org This supports a mechanism of microstructural degradation through the dimerization of the fullerene cages. researchgate.netnih.gov Isomers that pack more closely together are more susceptible to this photodimerization process, which disrupts the material's electronic properties.
These theoretical insights demonstrate that stability can be enhanced at the molecular level. For instance, designing this compound derivatives with deeper LUMO levels and reduced crystallinity could be a viable strategy to slow down photodegradation in the presence of air. nih.gov
Comparative Studies of Bis Pcbm with Pcbm and Other Fullerene Acceptors
Comparative Analysis of Electronic Levels and Device Performance
Higher adducts of fullerenes, such as bis-PCBM, are known to exhibit shallower molecular orbital energy levels, specifically a higher-lying lowest unoccupied molecular orbital (LUMO), compared to PCBM or the parent fullerene C60. nih.govwikipedia.orgmdpi.commdpi.com This elevated LUMO level in this compound is a key factor in its application, as it can lead to an increase in the open-circuit voltage (Voc) of OSCs. nih.govwikipedia.orgmdpi.commdpi.commu-varna.bgnih.govamericanelements.comtdx.cat This is because a higher LUMO in the acceptor reduces the energy offset with the donor material's highest occupied molecular orbital (HOMO) or LUMO, minimizing voltage losses during charge transfer. This compound can also be beneficial for achieving better energy alignment when used as an electron transport layer in devices like perovskite solar cells. nih.govwikipedia.org
The electronic levels of this compound can vary depending on its isomeric structure. Studies on isolated this compound isomers have shown that their LUMO levels can be tuned, with some isomers exhibiting LUMOs up to 170 meV shallower than PCBM and up to 100 meV shallower than the mixture of unseparated this compound isomers. nih.govwikipedia.orgmdpi.commdpi.com The calculated energy levels of PCBM are generally deeper than the corresponding levels of this compound isomers, which aligns with experimental observations of shallower reduction potentials for bis-adducts. nih.govwikipedia.org While the calculated HOMO levels of this compound isomers show relatively small differences, their LUMO levels can vary more widely, influencing their performance in devices. nih.govwikipedia.org
Despite the advantage of a higher Voc, this compound, when used as a mixture of structural isomers, can introduce energetic and morphological disorder. nih.govwikipedia.orgmdpi.commdpi.com This disorder can negatively impact other crucial device parameters, such as the short-circuit current density (Jsc) and fill factor (FF), often leading to lower power conversion efficiencies (PCE) compared to PCBM-based devices, particularly under standard AM 1.5G illumination. mu-varna.bgnih.gov For instance, in blends with PCDTBT, this compound devices showed a lower PCE (2.9%) under AM 1.5G compared to PCBM devices (4.7%), despite achieving a higher Voc (1.05 V vs 0.93 V). mu-varna.bgnih.gov
However, the performance differences can be less pronounced under low light conditions, such as indoor lighting. Under 1000 lx indoor light, PCDTBT:this compound cells exhibited comparable PCE (13.8%) to PCBM cells (14.7%), while still maintaining a higher Voc (0.9 V vs 0.79 V). mu-varna.bgnih.gov This suggests that this compound holds potential for indoor photovoltaic applications where maximizing Voc is particularly important. mu-varna.bgnih.gov
Furthermore, research indicates that using isolated, pure this compound isomers can mitigate the negative effects of disorder observed in the isomeric mixture. Devices fabricated with single this compound isomers have shown improved Jsc and FF, approaching or even exceeding the values obtained with PCBM in some polymer blends. nih.govwikipedia.org This highlights the importance of isomer purity for optimizing this compound's performance in OSCs. For example, devices using amorphous this compound isomers generally exhibit higher PCE and better photovoltaic parameters than those based on crystalline isomers. wikipedia.org
Comparative device performance data for PCBM, this compound mixture, and a selected this compound isomer (5.1) in blends with P3HT are summarized in the table below, illustrating the impact of using a single isomer. wikipedia.org
| Acceptor | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |
| PCBM | ~3.2 | ~9.5 | ~0.6 | ~0.55 |
| This compound Mixture | ~2.8 | ~8.5 | ~0.7 | ~0.45 |
| This compound Isomer 5.1 | ~3.4 | ~9.0 | ~0.73 | ~0.52 |
Note: Data are approximate values extracted from graphical representations in the source and are intended for illustrative comparison. Actual values may vary depending on specific device architecture and processing conditions. wikipedia.org
Another study demonstrated that a methoxylated 1,4-bisbenzyl fullerene adduct, a type of bis-adduct, provided a significant enhancement in PCE (∼20%) over PCBM when used with P3HT and maintained high photocurrent with a low bandgap polymer (PTB7) while increasing Voc. tdx.cat This further supports the potential of tailored bis-adduct structures.
Differences in Charge Transport and Morphological Characteristics
Charge transport properties, particularly electron mobility, and the morphology of the active layer blend are critical for the performance of organic electronic devices. Compared to PCBM, this compound generally exhibits lower electron mobility. nih.govlabsolu.ca This lower mobility in bis-adduct fullerene blends has been observed in studies using techniques like the space-charge limited current (SCLC) method. labsolu.ca
The morphology of the blend film, which refers to the nanoscale structure and distribution of the donor and acceptor materials, is significantly influenced by the fullerene acceptor. PCBM's spherical shape facilitates phase separation with polymer donors and enables relatively isotropic electron transport. In contrast, the presence of two functional side chains on the fullerene cage in this compound can hinder the close packing of the C60 core and reduce the degree of intermolecular aggregation.
This compound is often synthesized as a mixture of structural isomers, and this isomeric mixture can lead to morphological disorder and a coarser surface microstructure in blend films compared to PCBM or pure, amorphous this compound isomers. nih.govwikipedia.org The crystallinity of this compound isomers has been found to negatively correlate with electron mobility and OSC device performance. nih.govwikipedia.orgmdpi.commdpi.com Amorphous this compound isomers tend to form morphologies similar to PCBM when blended with polymers like P3HT, while the this compound mixture or crystalline isomers can result in coarser microstructures. nih.govwikipedia.org
Interestingly, this compound can also influence the morphology in ternary blends. It has been shown to act as an aggregation inhibitor for PCBM in P3HT:PCBM:this compound ternary blends, reducing the size of PCBM-rich clusters and potentially improving Jsc.
Controlling the morphology of polymer-bis-fullerene blends is crucial for optimizing charge transport and device performance. Techniques such as solvent annealing can be employed to tune the blend morphology, influencing phase separation, the degree of polymer ordering, and the segregation of the fullerene component. Solvent annealing with a judicious choice of solvent can lead to improved PCE by facilitating charge transport through optimized morphology.
Relative Stability and Degradation Profiles
The stability of organic electronic devices is a major concern for their commercialization, and the fullerene acceptor plays a role in the degradation mechanisms. Generally, this compound materials are expected to be less stable than PCBM due to their higher-lying LUMO levels. nih.govwikipedia.org A higher LUMO can make the acceptor more susceptible to reactions with atmospheric oxygen, potentially leading to the formation of superoxide (B77818).
In comparative studies, this compound has shown more pronounced photobleaching in blends with polymers like P3HT when compared to PCBM and PC71BM. This suggests a higher sensitivity to light-induced degradation in the presence of this compound. Under standard AM 1.5G illumination, the PCE of this compound-based solar cells has been observed to drop faster than that of PCBM-based cells. mu-varna.bgnih.gov
However, under low illumination conditions, such as those encountered in indoor environments, this compound can exhibit a degradation rate similar to that of PCBM. mu-varna.bg This suggests that the intensity of light plays a significant role in the degradation kinetics.
Research into the degradation mechanisms of this compound-based OSCs has revealed correlations between the degradation rate and molecular properties of the this compound isomers. In the case of aerobic photodegradation (degradation in the presence of light and oxygen), the degradation rate is positively correlated with the LUMO energy and the degree of crystallinity of the this compound isomer. nih.gov This supports a degradation pathway involving the formation of superoxide by photogenerated polarons on the fullerene, followed by further chemical reactions.
Under anaerobic conditions (in the absence of air), photodegradation, sometimes referred to as burn-in degradation, appears to be correlated with the molecular structure of the this compound isomer. The rate of anaerobic photodegradation has shown a negative correlation with the separation distance between the two side chains of the this compound molecule. This finding supports fullerene cage dimerization as a dominant degradation mechanism in the absence of oxygen, where shorter side chain distances may facilitate dimer formation. Crystalline isomers, with their potentially closer molecular packing, may also promote dimerization.
The isomeric mixture of this compound may exhibit improved stability under anaerobic conditions compared to some pure isomers. This is potentially because the varying positions of the side chains in the mixture can hinder the dimerization process.
In the context of perovskite solar cells, using isomer-pure this compound as an interlayer has demonstrated better stability compared to devices using pristine layers or PCBM. For example, a study showed that a device with an isomer-pure this compound-containing perovskite layer maintained over 90% of its initial PCE after 44 days in air at 65°C, while devices with pristine or PCBM layers showed more significant drops in PCE.
| Fullerene Acceptor | Aerobic Photodegradation Correlation (with isomer properties) | Anaerobic Photodegradation Mechanism (proposed) | Relative Stability vs PCBM (general trend) |
| This compound Isomers | Positive correlation with LUMO energy and crystallinity nih.gov | Fullerene cage dimerization (correlated with side chain distance) | Generally lower, but dependent on conditions and isomer purity nih.govwikipedia.orgmu-varna.bgnih.gov |
| This compound Mixture | Not explicitly detailed in sources, likely influenced by isomer properties | Dimerization potentially hindered by isomer variation | Can be lower under AM1.5G, comparable under low light mu-varna.bgnih.gov |
| PCBM | Less pronounced photobleaching than this compound | Different mechanisms (e.g., triplet-induced singlet oxygen) | Generally higher nih.govwikipedia.org |
Emerging Research Directions and Future Outlook
Bis-PCBM in Perovskite Solar Cells as Electron Transport Layers
This compound is emerging as a highly effective electron transport layer (ETL) in perovskite solar cells (PSCs), offering distinct advantages over the more commonly used PCBM. acs.orgnih.gov The higher LUMO level of this compound provides a better energy level alignment with the conduction band of perovskite materials, which can lead to a higher open-circuit voltage (VOC), a key parameter in solar cell efficiency. nih.govresearchgate.net
Research has demonstrated that incorporating this compound, particularly specific, purified isomers, into the device architecture can significantly enhance performance and longevity. For instance, the use of a purified α-bis-PCBM isomer as a templating agent in the solution processing of metal halide perovskite films has yielded remarkable results. nih.govresearchgate.netepfl.ch The α-bis-PCBM molecules effectively fill vacancies and grain boundaries within the perovskite film. This action serves multiple purposes: it enhances the crystallization of the perovskite material, addresses the issue of slow electron extraction, and passivates voids or pinholes in the adjacent hole-transporting layer. nih.govresearchgate.netepfl.ch Furthermore, it has been shown to improve the material's resistance to moisture incursion. nih.govresearchgate.net
These improvements at the material level translate directly into superior device performance. Perovskite solar cells fabricated with an α-bis-PCBM-assisted ETL achieved a power conversion efficiency (PCE) of 20.8%, outperforming the 19.9% PCE of analogous cells using PCBM. nih.govresearchgate.netepfl.ch Critically, the stability of these devices was also markedly improved. Unsealed devices with α-bis-PCBM showed a PCE drop of less than 10% after being stored for 44 days at 65°C in ambient air (40% relative humidity). nih.govepfl.ch Under continuous full-sun illumination and maximum power point tracking, the PCE decreased by only 4% after 600 hours, highlighting the significant potential of this compound for creating highly efficient and stable perovskite solar cells. nih.govepfl.ch
| ETL Material | Power Conversion Efficiency (PCE) | Stability Metric | Reference |
|---|---|---|---|
| α-bis-PCBM | 20.8% | <10% PCE drop after 44 days at 65°C | nih.govresearchgate.netepfl.ch |
| PCBM | 19.9% | Not specified | nih.govresearchgate.netepfl.ch |
Applications in Nanometer-Scale Organic Electronic Devices (e.g., Electron-Beam Resists)
A significant challenge in the fabrication of organic electronic devices is the precise control over the size and position of structures at the nanometer scale. acs.orgacs.org this compound is being investigated as a key component in electrically conductive, nanocomposite electron-beam (EB) resists to address this challenge. acs.orgacs.org
In one study, this compound was incorporated into a positive EB resist, ZEP520A. acs.orgacs.org This composite material demonstrated excellent patterning and carrier conduction characteristics. Researchers successfully fabricated line and square patterns with widths and side lengths of less than 200 nm using a simple process of EB exposure and development. acs.orgacs.org The addition of this compound renders the resist electrically conductive, a crucial property for nanometer-scale devices. As the concentration of this compound in the resist was increased, a lower voltage was required to produce the same current, with the carrier conduction mechanism being well-described by the fluctuation-induced tunneling conduction theory. acs.org
Analysis of the patterned structures revealed that this compound aggregations, with widths of 30–50 nm, disappeared near the sidewalls of the patterns after the development process, likely due to the penetration of the developer and rinse solutions. acs.org This this compound-containing composite resist shows significant potential for the fabrication of highly sensitive biosensors with nanometer-wide channels and for the development of organic quantum information devices. acs.org
Rational Design of this compound Isomers for Targeted Applications
A significant drawback of conventionally synthesized this compound is that it exists as a mixture of multiple structural isomers. acs.orgnih.govnih.gov This isomeric impurity leads to energetic and morphological disorder within the material, which can negatively impact the performance of electronic devices. acs.orgnih.gov A key area of emerging research is, therefore, the rational design of this compound, which involves the separation of the isomer mixture into pure isomers or the targeted synthesis of specific isomers for particular applications. acs.orgnih.govresearchgate.net
The properties of this compound are highly dependent on the specific arrangement of the two addends on the C60 cage. Studies on 19 purified bis-isomers have revealed that the LUMO energy level can be tuned to be up to 170 meV shallower than that of PCBM and up to 100 meV shallower than the unseparated isomer mixture. acs.orgnih.govresearchgate.net This tunability is critical for optimizing the VOC in solar cells. acs.orgnih.govnih.gov
Furthermore, the electron mobility of isolated bis-isomers can reach up to 4.5 × 10⁻² cm²/(V s), an order of magnitude higher than that of the isomer mixture. acs.orgnih.gov These superior properties enabled the fabrication of an organic solar cell with a PCE of 7.2%, the highest reported for a this compound-based device. acs.orgnih.gov
One effective strategy for controlling the isomer distribution is tether-directed synthesis. researchgate.netrsc.org By linking the addends together with alkyl spacers of varying lengths, the formation of certain addition patterns is favored, resulting in subpopulations of isomers. researchgate.net For example, using this method with poly(3-hexylthiophene) (P3HT), researchers improved the power conversion efficiency of an organic solar cell from 2.9% (using conventional this compound) to 3.5%. researchgate.netrsc.org This was attributed to an increase in the short-circuit current density (Jsc) and the fill factor. researchgate.netrsc.org
The molecular symmetry of the isomers (classified into point groups such as C₁, C₂, and Cₛ) has been found to correlate with their solid-state properties. acs.orgnih.govresearchgate.net Isomers with lower symmetry tend to be more amorphous, which can lead to less energetic disorder and improved device performance, challenging the conventional wisdom that higher crystallinity is always desirable. acs.orgnih.gov
| Material | Electron Mobility (cm²/Vs) | LUMO Energy Level Tuning Range | Resulting Organic Solar Cell PCE | Reference |
|---|---|---|---|---|
| Isolated this compound Isomers | Up to 4.5 × 10⁻² | Up to 100 meV shallower than mixture | 7.2% | acs.orgnih.gov |
| This compound Isomer Mixture | ~4.5 × 10⁻³ | Baseline | Lower than 7.2% | acs.orgnih.gov |
| Tether-Directed Isomer Subpopulation (with P3HT) | Not specified | Not specified | 3.5% | researchgate.netrsc.org |
| Conventional this compound (with P3HT) | Not specified | Not specified | 2.9% | researchgate.netrsc.org |
Scalable Synthesis and Purification Approaches
The transition of this compound from a promising laboratory material to a commercially viable component for electronic devices hinges on the development of scalable and cost-effective synthesis and purification methods. Currently, the synthesis of a this compound isomer mixture is typically based on established procedures for PCBM synthesis. acs.org However, as noted, the resulting mixture of isomers is often suboptimal for high-performance applications.
The primary method for obtaining isomerically pure this compound is through advanced chromatographic techniques. acs.org Specifically, preparative peak-recycling high-performance liquid chromatography (HPLC) has been successfully used to isolate specific isomers, such as α-bis-PCBM, from the as-produced mixture. nih.govresearchgate.net While HPLC is highly effective at achieving high purity (>99.5%), its scalability for industrial production can be a significant challenge due to high costs, solvent consumption, and relatively low throughput. acs.org
To overcome the challenges of post-synthesis purification, research is also exploring synthetic strategies that provide greater control over the initial product distribution. Tether-directed synthesis, as mentioned previously, represents a rational approach to favor the formation of certain isomers, thereby simplifying the subsequent purification process by reducing the complexity of the isomer mixture. researchgate.net
The availability of industrial-grade this compound in bulk quantities suggests that scalable production methods are in use, though specific details are often proprietary. solarischem.com Future research will need to focus on developing new synthetic routes that are both highly regioselective and economically viable, as well as on optimizing large-scale purification technologies to reduce the cost and environmental impact of producing high-purity this compound isomers.
Q & A
Q. What are the key structural and electronic differences between Bis-PCBM and PCBM, and how do these impact OPV performance?
this compound, a bis-adduct of phenyl-C61 butyric acid methyl ester, differs from PCBM in its electronic structure due to additional functional groups, leading to a higher LUMO (lowest unoccupied molecular orbital) level (~-3.7 eV vs. PCBM’s ~-4.0 eV) . This elevated LUMO enhances open-circuit voltage (Voc) in OPVs by reducing energy losses at the donor-acceptor interface. However, this compound’s isomer mixture introduces structural disorder, suppressing charge mobility and fill factor (FF) compared to PCBM . Methodological Insight: Use cyclic voltammetry to determine LUMO levels and grazing-incidence X-ray scattering (GIWAXS) to analyze molecular packing and disorder .
Q. How does this compound’s isomer heterogeneity influence device reproducibility, and what purification strategies are effective?
this compound exists as a mixture of multiple isomers, causing energetic and structural variability that reduces batch-to-batch consistency . Purification via high-performance liquid chromatography (HPLC) or selective solvent fractionation can isolate isomer groups, improving device reproducibility . Methodological Insight: Pair HPLC with mass spectrometry to track isomer distributions and correlate with device performance metrics (e.g., Jsc, FF) .
Q. What experimental protocols optimize this compound/polymer blend ratios for indoor vs. one-sun OPV applications?
Under indoor light (1000 lux), PCDTBT:this compound achieves comparable power conversion efficiency (PCE) to PCBM (13.8% vs. 14.7%) due to reduced voltage losses, whereas under AM 1.5G illumination, this compound’s PCE is significantly lower (2.9% vs. 4.7%) . Optimal blend ratios require balancing Voc gains against charge recombination losses. Methodological Insight: Use intensity-dependent photocurrent measurements to quantify recombination losses and UV-Vis spectroscopy to monitor phase separation in blends .
Q. How does this compound’s amorphous nature affect interfacial morphology in bulk heterojunctions (BHJs)?
this compound’s amorphous structure reduces crystallinity in BHJs, leading to finer phase separation and increased trap states. This lowers Jsc and FF compared to PCBM-based devices . Methodological Insight: Employ atomic force microscopy (AFM) and transmission electron microscopy (TEM) to map nanoscale morphology and correlate with transient photovoltage decay data .
Q. What are the standard characterization techniques for assessing this compound’s stability under operational conditions?
this compound degrades faster than PCBM in air due to dimerization under oxygen/light exposure but shows comparable stability under inert conditions . Accelerated aging tests under controlled humidity/temperature with in-situ impedance spectroscopy can monitor degradation pathways . Methodological Insight: Use X-ray photoelectron spectroscopy (XPS) to track oxidation of fullerene cages and ellipsometry to measure interfacial delamination .
Advanced Research Questions
Q. How can phase behavior modeling resolve contradictions in this compound/polymer miscibility studies?
this compound exhibits partial miscibility with low-molecular-weight polymers (e.g., 5k PS) but phase-separates from high-MW polymers (e.g., 300k PS), as shown in neutron reflectometry studies . Discrepancies arise from variations in annealing protocols (temperature, time) and polymer tacticity. Methodological Insight: Apply Flory-Huggins theory with temperature-dependent interaction parameters and validate via small-angle neutron scattering (SANS) .
Q. What strategies mitigate voltage losses in this compound devices caused by energetic disorder?
Energetic disorder in this compound broadens the density of states, increasing non-radiative recombination. Strategies include:
- Isomer purification : Isolating single isomers reduces disorder, potentially raising Voc by 50–100 mV .
- Ternary blends : Introduce a secondary acceptor (e.g., ITIC) to redistribute energy levels . Methodological Insight: Use sensitive external quantum efficiency (sEQE) measurements to quantify voltage losses .
Q. How do interfacial layers (e.g., PEDOT:PSS, ZnO) modulate this compound’s degradation kinetics?
Top electrodes (e.g., MoO3) and interlayers (e.g., ZnO nanoparticles) reduce oxygen/water permeation, slowing this compound dimerization. Encapsulation with UV-curable resins extends T80 (time to 80% PCE retention) from <1 hour to >100 hours under ambient conditions . Methodological Insight: Combine accelerated aging tests with time-resolved PL quenching to decouple chemical vs. morphological degradation .
Q. Can machine learning predict optimal this compound/polymer pairings for high-Voc OPVs?
Yes. Train models on datasets containing polymer bandgaps, this compound’s LUMO, and blend morphology parameters (e.g., domain size, crystallinity). Key features include the donor’s HOMO-LUMO offset and the acceptor’s reorganization energy . Methodological Insight: Use Gaussian processes to handle sparse experimental data and active learning to prioritize high-Voc candidates .
Q. What in-situ techniques resolve hysteresis in this compound/polymer phase equilibria during thermal annealing?
Hysteresis arises from slow kinetics near this compound’s glass transition temperature (Tg ~120–140°C). In-situ GIWAXS during thermal cycling (25–180°C) reveals reversible phase separation, while grazing-incidence small-angle X-ray scattering (GISAXS) tracks domain coarsening . Methodological Insight: Pair with modulated differential scanning calorimetry (MDSC) to decouple enthalpic and kinetic contributions .
Data Contradictions and Resolution
- Contradiction : Some studies report this compound’s stability under anaerobic conditions , while others observe rapid degradation in air .
Resolution: Degradation mechanisms are environment-dependent. Use controlled atmosphere gloveboxes for device fabrication and hermetic encapsulation for operational stability . - Contradiction : this compound’s Voc gains (up to 1.05 V) do not translate to higher PCE due to low FF .
Resolution: Address FF limitations via ternary blends or interface engineering (e.g., self-assembled monolayers) to reduce series resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
